molecular formula C10H6BrNO B13982071 4-Bromoisoquinoline-6-carbaldehyde

4-Bromoisoquinoline-6-carbaldehyde

Cat. No.: B13982071
M. Wt: 236.06 g/mol
InChI Key: SMLSAJLTEYEBGO-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinoline-6-carbaldehyde typically involves the bromination of isoquinoline derivatives. One common method involves the use of 2-alkynyl benzyl azides which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often include the presence of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as the solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and optimized reaction conditions is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Major Products:

    Substituted Isoquinolines: Resulting from substitution reactions.

    Alcohols and Carboxylic Acids: From reduction and oxidation of the aldehyde group.

Mechanism of Action

The mechanism of action of 4-Bromoisoquinoline-6-carbaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it may exert effects through the induction of apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The bromine atom and aldehyde group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 4-Bromoisoquinoline-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

4-bromoisoquinoline-6-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-10-5-12-4-8-2-1-7(6-13)3-9(8)10/h1-6H

InChI Key

SMLSAJLTEYEBGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1C=O)Br

Origin of Product

United States

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